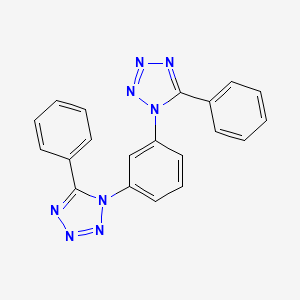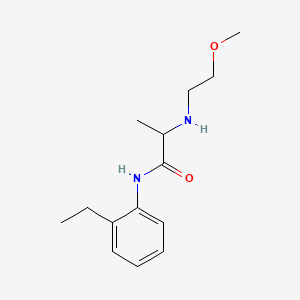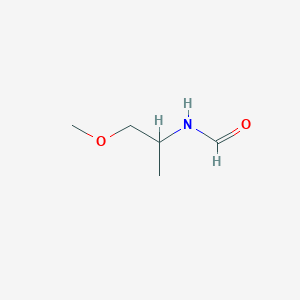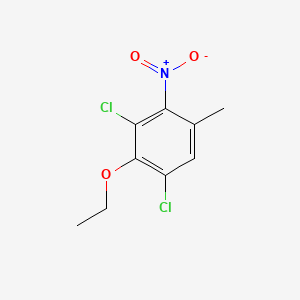
3,5-Dichloro-4-ethoxy-2-nitrotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-ethoxy-2-nitrotoluene is an organic compound with the molecular formula C9H9Cl2NO3 It is a derivative of toluene, where the methyl group is substituted with a nitro group, and the benzene ring is further substituted with chlorine and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-ethoxy-2-nitrotoluene typically involves multiple steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-ethoxy-2-nitrotoluene undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 3,5-Dichloro-4-ethoxy-2-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3,5-Dichloro-4-carboxy-2-nitrotoluene.
Scientific Research Applications
3,5-Dichloro-4-ethoxy-2-nitrotoluene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-ethoxy-2-nitrotoluene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-nitrotoluene: Similar structure but lacks the ethoxy group.
3,5-Dichloro-4-methoxy-2-nitrotoluene: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
The ethoxy group can provide different steric and electronic effects compared to other similar compounds .
Properties
CAS No. |
67828-38-0 |
|---|---|
Molecular Formula |
C9H9Cl2NO3 |
Molecular Weight |
250.08 g/mol |
IUPAC Name |
1,3-dichloro-2-ethoxy-5-methyl-4-nitrobenzene |
InChI |
InChI=1S/C9H9Cl2NO3/c1-3-15-9-6(10)4-5(2)8(7(9)11)12(13)14/h4H,3H2,1-2H3 |
InChI Key |
NHKYOVUIRFBTHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1Cl)[N+](=O)[O-])C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



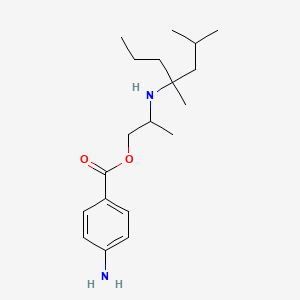
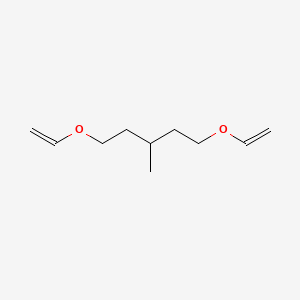
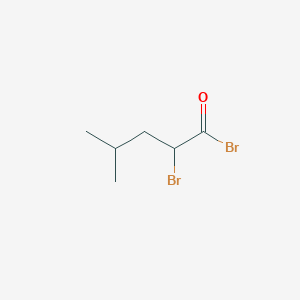
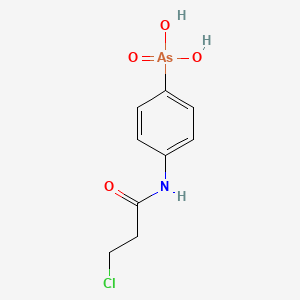
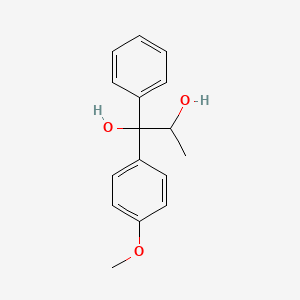
![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)
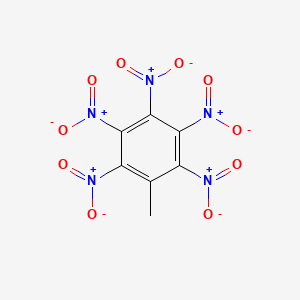
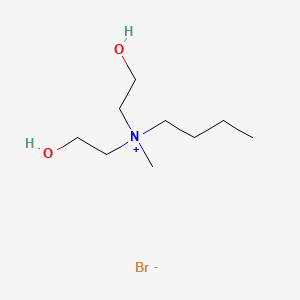
![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)
